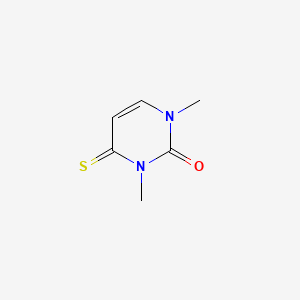
1,3-Dimethyl-4-thiouracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-4-thiouracil, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2OS and its molecular weight is 156.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
RNA Labeling and Detection
One of the prominent applications of 1,3-Dimethyl-4-thiouracil is its use as a uracil analog for RNA labeling. It can be incorporated into RNA molecules during transcription, allowing researchers to study RNA metabolism and degradation processes. The compound's ability to form stable interactions with RNA makes it an effective tool in various experimental setups.
- Pulse Labeling : this compound has been utilized for pulse labeling of newly transcribed RNA. This technique enables the tracking of RNA synthesis and degradation in living cells, providing insights into RNA dynamics under different physiological conditions .
- Cross-linking Studies : The compound facilitates cross-linking experiments to investigate RNA-RNA and RNA-protein interactions. By incorporating this compound into target RNAs, researchers can analyze complex molecular interactions critical for understanding gene regulation .
Cell Type-Specific Transcriptome Analysis
Recent advancements have leveraged this compound in cell type-specific transcriptome studies. For instance, a method called SLAM-ITseq employs this compound to label RNA selectively in specific cell types within living organisms. This technique allows for the isolation and sequencing of transcripts from targeted cells, enhancing our understanding of cellular functions and disease mechanisms .
Antiviral Research
The antiviral properties of this compound are under investigation due to its ability to interfere with viral replication processes. Studies have shown that it can be used to label viral RNAs specifically during infections, aiding in the characterization of viral life cycles and the development of antiviral strategies .
Anticancer Applications
Research has indicated that derivatives of this compound may exhibit anticancer properties. Compounds synthesized from this base structure have demonstrated potential against various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis . For example, analogs have been designed to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a crucial role in cancer progression.
Case Study: Antiviral Mechanisms
In a study investigating human cytomegalovirus infections, researchers utilized this compound to label viral RNAs produced during latent infections. The findings revealed that specific labeling allowed for detailed analysis of viral gene expression patterns and provided insights into the mechanisms of latency and reactivation .
Case Study: Transcriptome Profiling
A recent application involved using this compound in double-transgenic mice models to study cell-specific transcriptomes. By selectively labeling RNAs in cells expressing uracil phosphoribosyltransferase (UPRT), researchers could isolate and analyze transcripts from specific cell populations. This method has significant implications for understanding tissue-specific gene expression and disease pathology .
特性
CAS番号 |
49785-67-3 |
|---|---|
分子式 |
C6H8N2OS |
分子量 |
156.21 g/mol |
IUPAC名 |
1,3-dimethyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C6H8N2OS/c1-7-4-3-5(10)8(2)6(7)9/h3-4H,1-2H3 |
InChIキー |
PMKLUUOSOUESOS-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=S)N(C1=O)C |
正規SMILES |
CN1C=CC(=S)N(C1=O)C |
Key on ui other cas no. |
49785-67-3 |
同義語 |
1,3-dimethyl-4-thiouracil 1,3-DM-4-TU |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















